molecular formula C21H28N4O4S B2693414 Methyl 3-(2-((3-(4-methylpiperidin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-26-6

Methyl 3-(2-((3-(4-methylpiperidin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2693414
CAS RN: 946329-26-6
M. Wt: 432.54
InChI Key: UWWJTWFQXMJSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring fused with a pyrimidine ring. It also contains a piperidine ring, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline and piperidine rings would likely contribute to the rigidity of the molecule, while the various substituents would influence its polarity and potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple hydrogen bond donors and acceptors, as well as its relatively high molecular weight, suggest that it would have low water solubility. Its partition coefficient (logP) would likely be moderate due to the presence of both polar and nonpolar regions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Quinazoline Derivatives : Quinazoline derivatives are synthesized through various chemical reactions, including the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This method led to the creation of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, showcasing a versatile approach to quinazoline synthesis (Rudenko et al., 2012).

  • Molecular and Crystal Structures : The detailed molecular and crystal structures of synthesized quinazoline derivatives are elucidated through techniques such as X-ray structural analysis, providing valuable information on their chemical properties and potential interactions (Rudenko et al., 2012).

Potential Biological Activities

  • Anticonvulsant and Antimicrobial Activities : New derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against various bacteria and fungi, while others demonstrated potent anticonvulsant activity, suggesting the potential for quinazoline derivatives in therapeutic applications (Rajasekaran et al., 2013).

  • Anticancer Activity : Research aimed at synthesizing new quinazoline derivatives and evaluating their anticancer effects against the breast cancer MCF-7 cell line indicated that certain compounds exhibited significant anticancer activity. This suggests the utility of quinazoline derivatives as potential candidates for cancer treatment (Gaber et al., 2021).

Mechanism of Action

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve modifications to improve its solubility, stability, or specificity, as well as detailed studies of its mechanism of action and toxicity .

properties

IUPAC Name

methyl 3-[2-[3-(4-methylpiperidin-1-yl)propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-14-6-10-24(11-7-14)9-3-8-22-18(26)13-25-19(27)16-5-4-15(20(28)29-2)12-17(16)23-21(25)30/h4-5,12,14H,3,6-11,13H2,1-2H3,(H,22,26)(H,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWJTWFQXMJSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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